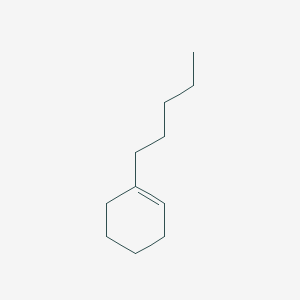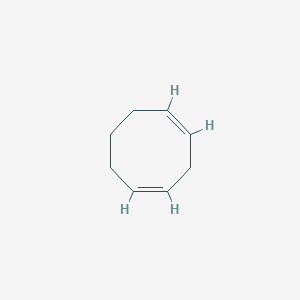
1,4-Cyclooctadiene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Cyclooctadiene (COD) is a cyclic hydrocarbon with the molecular formula C8H12. It is a colorless liquid with a boiling point of 144 °C and a melting point of -46 °C. COD is widely used in organic chemistry as a ligand for transition metal catalysts and as a precursor to various chemicals, including cyclooctene, cyclooctene oxide, and cyclooctanone.
作用機序
The mechanism of action of 1,4-Cyclooctadiene as a ligand for transition metal catalysts is complex and depends on the specific metal ion and reaction conditions. In general, the 1,4-Cyclooctadiene ligand coordinates to the metal ion through its two double bonds, forming a stable complex. The 1,4-Cyclooctadiene ligand can also act as a chelating ligand, coordinating to the metal ion through both double bonds and one of the carbon atoms in the ring.
生化学的および生理学的効果
There is limited research on the biochemical and physiological effects of 1,4-Cyclooctadiene. However, studies have shown that 1,4-Cyclooctadiene can be toxic to aquatic organisms at high concentrations. It is also a skin irritant and can cause respiratory irritation if inhaled. Therefore, proper safety precautions should be taken when handling 1,4-Cyclooctadiene in the laboratory.
実験室実験の利点と制限
The advantages of using 1,4-Cyclooctadiene as a ligand for transition metal catalysts include its high stability, versatility, and low cost. The 1,4-Cyclooctadiene ligand is also easily synthesized and readily available in large quantities. However, the use of 1,4-Cyclooctadiene in catalytic reactions can be limited by its steric bulk, which can hinder its coordination to the metal ion and affect the reaction rate and selectivity.
将来の方向性
There are several future directions for research on 1,4-Cyclooctadiene. One area of interest is the development of new transition metal complexes using 1,4-Cyclooctadiene as a ligand for catalytic reactions. Another area of research is the synthesis of novel compounds using 1,4-Cyclooctadiene as a precursor, including cyclic ethers and ketones. Further studies on the toxicity and environmental impact of 1,4-Cyclooctadiene are also needed to ensure its safe use in laboratory experiments.
Conclusion
In conclusion, 1,4-Cyclooctadiene is a versatile and widely used ligand for transition metal catalysts in organic chemistry. Its stability, versatility, and low cost make it an attractive option for a variety of catalytic reactions. However, its steric bulk can limit its use in certain reactions. Further research is needed to explore the full potential of 1,4-Cyclooctadiene in catalytic reactions and to ensure its safe use in laboratory experiments.
合成法
The most common method of synthesizing 1,4-Cyclooctadiene is through the Diels-Alder reaction of butadiene with ethylene. The reaction is catalyzed by a transition metal complex, typically palladium or nickel, and yields a mixture of isomers, including the 1,4 and 1,5 isomers. The isomers can be separated by distillation or chromatography, with the 1,4 isomer being the most commonly used.
科学的研究の応用
1,4-Cyclooctadiene is widely used as a ligand for transition metal catalysts, particularly in the field of organometallic chemistry. The 1,4-Cyclooctadiene ligand is highly versatile and can form stable complexes with a wide range of metal ions, including palladium, platinum, rhodium, and ruthenium. These complexes are used in a variety of catalytic reactions, including hydrogenation, cross-coupling, and olefin metathesis.
特性
CAS番号 |
16327-22-3 |
|---|---|
製品名 |
1,4-Cyclooctadiene |
分子式 |
C8H12 |
分子量 |
108.18 g/mol |
IUPAC名 |
(1Z,4Z)-cycloocta-1,4-diene |
InChI |
InChI=1S/C8H12/c1-2-4-6-8-7-5-3-1/h1-2,5,7H,3-4,6,8H2/b2-1-,7-5- |
InChIキー |
DNZZPKYSGRTNGK-PQZOIKATSA-N |
異性体SMILES |
C1C/C=C\C/C=C\C1 |
SMILES |
C1CC=CCC=CC1 |
正規SMILES |
C1CC=CCC=CC1 |
その他のCAS番号 |
16327-22-3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



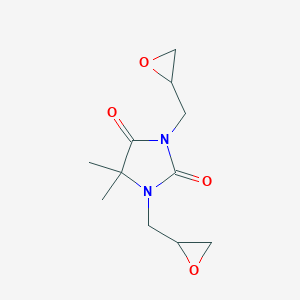
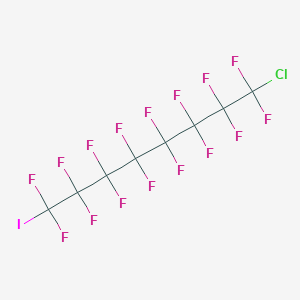
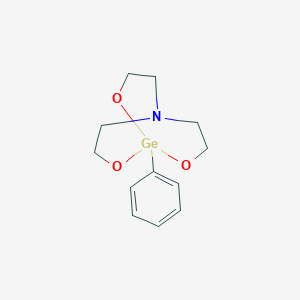
![2,5-Cyclohexadien-1-one, 4-[(4-amino-3-methylphenyl)imino]-](/img/structure/B92959.png)
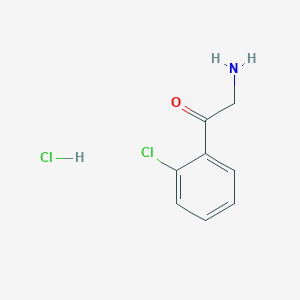
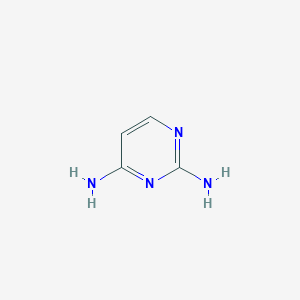
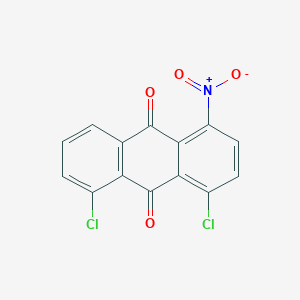
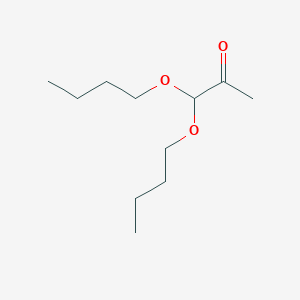
![Silane, trimethyl[(7-phenoxyheptyl)oxy]-](/img/structure/B92967.png)
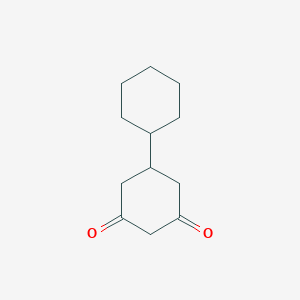
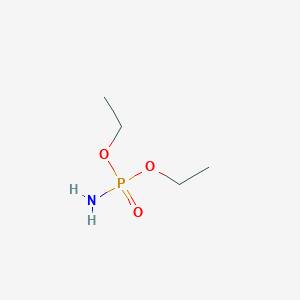
![Sodium [1,1'-biphenyl]-2-olate](/img/structure/B92972.png)
![1',3'-dihydro-5'-methoxy-1',3',3'-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2'-[2H]indole]](/img/structure/B92974.png)
